6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)
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Overview
Description
6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE is a complex organic compound characterized by its unique structure, which includes two 1,4-benzodioxine rings connected by a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate . The resulting intermediate is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen position, with various alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in N,N-dimethylformamide with lithium hydride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial agent and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used to study the inhibition of enzymes such as lipoxygenase and cholinesterase.
Mechanism of Action
The mechanism of action of 6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure with similar core features.
6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of the phenylmethoxy group.
6-Nitro-1,4-benzodioxane: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
6-[2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(PHENYL)METHOXYMETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE is unique due to its dual 1,4-benzodioxine rings and the phenylmethoxy linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H26O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
6-[[2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methoxy]-phenylmethyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C30H26O5/c1-3-7-21(8-4-1)29(23-11-13-25-27(19-23)33-17-15-31-25)35-30(22-9-5-2-6-10-22)24-12-14-26-28(20-24)34-18-16-32-26/h1-14,19-20,29-30H,15-18H2 |
InChI Key |
NBVILRIRLNZIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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